molecular formula C7H3F2N B137791 2,6-Difluorobenzonitrile CAS No. 1897-52-5

2,6-Difluorobenzonitrile

Cat. No. B137791
CAS RN: 1897-52-5
M. Wt: 139.1 g/mol
InChI Key: BNBRIFIJRKJGEI-UHFFFAOYSA-N
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Patent
US04406841

Procedure details

In the same manner as in the process of the reduction step of Example 1, the reaction was carried out at 40° C. for 2.5 hours by using 10 g of 3-chloro-2,6-difluorobenzonitrile, 60 g of water, 0.25 g of palladium-carbon catalyst and 3 g of sodium hydroxide, and refinement was carried out to obtain 5.63 g of 2,6-difluorobenzonitrile.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.25 g
Type
catalyst
Reaction Step Three
Name
Quantity
60 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([F:11])=[C:4]([C:7]([F:10])=[CH:8][CH:9]=1)[C:5]#[N:6].[OH-].[Na+]>[C].[Pd].O>[F:10][C:7]1[CH:8]=[CH:9][CH:2]=[C:3]([F:11])[C:4]=1[C:5]#[N:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C(=C(C#N)C(=CC1)F)F
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
palladium-carbon
Quantity
0.25 g
Type
catalyst
Smiles
[C].[Pd]
Step Four
Name
Quantity
60 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=C(C#N)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.63 g
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.